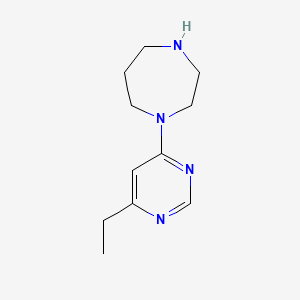
1-(6-Etilpirimidin-4-il)-1,4-diazepano
Descripción general
Descripción
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that features both pyrimidine and diazepane rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
Target of Action
Many pyrimidine derivatives are known to target various enzymes and receptors in the body. For example, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The interaction of a compound with its target often involves the formation of a complex that can either activate or inhibit the function of the target. For instance, when a pyrimidine derivative inhibits a protein kinase, it may bind to the active site of the enzyme, preventing it from phosphorylating other proteins .
Biochemical Pathways
The inhibition of protein kinases by pyrimidine derivatives can affect various biochemical pathways. For example, it can disrupt cell cycle progression, leading to the inhibition of cell growth and proliferation .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary. In the case of pyrimidine derivatives that inhibit protein kinases, the result can be the induction of apoptosis (cell death) or the inhibition of cell proliferation .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, the presence of other chemicals, such as pesticides, can affect the integrity of a compound’s DNA .
Análisis Bioquímico
Biochemical Properties
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and has potential implications in cancer therapy.
Cellular Effects
The effects of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, and inhibits their activity . This inhibition leads to a cascade of events that result in cell cycle arrest and apoptosis. Furthermore, it can modulate gene expression by interacting with transcription factors and altering their activity. These changes in gene expression can have significant effects on cellular function and survival.
Temporal Effects in Laboratory Settings
The effects of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to a decrease in its efficacy. Long-term studies have indicated that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, the compound can inhibit the activity of enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA replication and repair.
Transport and Distribution
The transport and distribution of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into the nucleus, where it can exert its effects on gene expression and cell cycle regulation.
Subcellular Localization
The subcellular localization of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane typically involves the condensation of 6-ethylpyrimidine with 1,4-diazepane under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Comparación Con Compuestos Similares
- 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane
- 1-(6-Propylpyrimidin-4-yl)-1,4-diazepane
- 1-(6-Butylpyrimidin-4-yl)-1,4-diazepane
Comparison: 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is unique due to the presence of the ethyl group on the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Propiedades
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10-8-11(14-9-13-10)15-6-3-4-12-5-7-15/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMFXVSMUUGERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


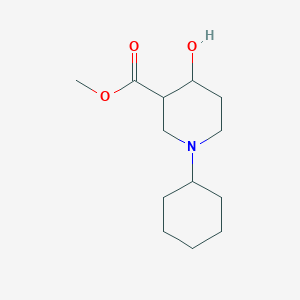
![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)
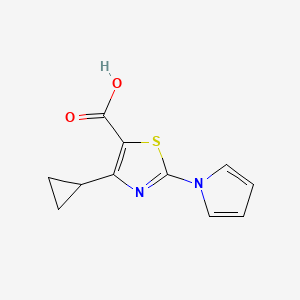
![6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1488474.png)
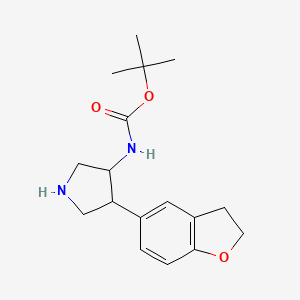
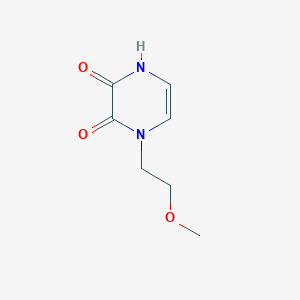
![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)
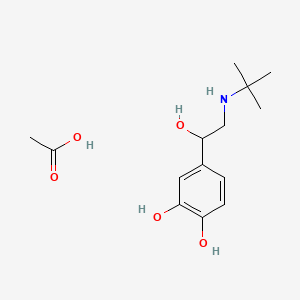

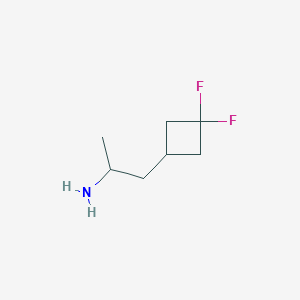
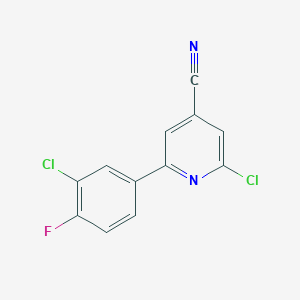
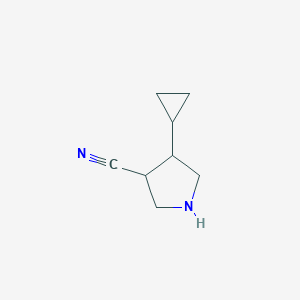

![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)
